molecular formula C12H10N6O3S B2880258 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034350-09-7

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2880258
CAS No.: 2034350-09-7
M. Wt: 318.31
InChI Key: OABAHOPQLRVCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxadiazole ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Synthesis of the dihydropyridinone moiety: This step involves the condensation of an aldehyde with an amine, followed by cyclization and oxidation.

    Coupling of the oxadiazole and dihydropyridinone units: This is usually done via a nucleophilic substitution reaction, where the oxadiazole moiety is introduced to the dihydropyridinone ring.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of a thioamide with a diazonium salt, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings, potentially opening these rings and forming simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the oxadiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted oxadiazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Studies are ongoing to determine its efficacy and safety in treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxylate
  • 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions, such as in drug design and materials science.

Properties

IUPAC Name

4-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S/c1-6-9(22-18-16-6)12(20)14-5-8-15-10(17-21-8)7-3-2-4-13-11(7)19/h2-4H,5H2,1H3,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABAHOPQLRVCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.